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Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,4-Dibromo-7-chloroquinoline Derivatives

Foreword The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3] Within this divers...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3] Within this diverse family, halogenated quinolines, particularly those with multiple halogen substitutions, have emerged as compounds of significant interest due to their potent and often multifaceted mechanisms of action. This in-depth technical guide focuses on a specific, yet under-explored, subclass: 2,4-dibromo-7-chloroquinoline derivatives. While direct literature on this precise substitution pattern is nascent, this guide will synthesize data from structurally related quinoline compounds to propose and technically dissect plausible mechanisms of action. We will delve into potential anticancer and antimicrobial activities, providing a robust framework for researchers and drug development professionals to design and execute experiments aimed at elucidating the therapeutic potential of these intriguing molecules.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that has given rise to drugs with applications ranging from antimalarial to anticancer therapies.[2] The electronic properties and the ability of the quinoline nucleus to intercalate with biomacromolecules form the basis of its diverse biological effects. Substitutions on the quinoline ring system dramatically influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its pharmacokinetic profile and mechanism of action.[3]

The introduction of halogen atoms, such as bromine and chlorine, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. Halogens can increase metabolic stability, improve membrane permeability, and participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity. In the case of 2,4-dibromo-7-chloroquinoline derivatives, the presence of three halogen atoms suggests a high degree of lipophilicity and the potential for multiple interaction points with biological targets.

Plausible Mechanisms of Action: An Evidence-Based Postulation

Based on the extensive research on substituted quinoline derivatives, we can postulate several key mechanisms through which 2,4-dibromo-7-chloroquinoline derivatives may exert their biological effects.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of quinoline derivatives is well-documented, with various compounds demonstrating efficacy through distinct and sometimes overlapping mechanisms.[1] For 2,4-dibromo-7-chloroquinoline derivatives, we hypothesize a combination of the following actions:

A significant number of quinoline-based compounds have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4] The planar nature of the quinoline ring, coupled with the bulky bromo substituents at the 2 and 4 positions, could facilitate binding to the hydrophobic colchicine pocket on β-tubulin, thereby preventing the formation of the microtubule spindle.

G cluster_0 Microtubule Dynamics 2,4-Dibromo-7-chloroquinoline 2,4-Dibromo-7-chloroquinoline β-Tubulin β-Tubulin Microtubule Polymerization Microtubule Polymerization Spindle Formation Spindle Formation G2/M Arrest G2/M Arrest Apoptosis Apoptosis

Quinoline derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[6] The 2,4-disubstituted quinoline scaffold, in particular, has been associated with the induction of apoptosis.[6] It is plausible that 2,4-dibromo-7-chloroquinoline derivatives could act as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) or Apoptosis Signal-Regulated Kinase 1 (ASK1), leading to the downstream activation of apoptotic pathways.[7][8]

G cluster_1 Kinase Inhibition Pathway Derivative 2,4-Dibromo-7-chloroquinoline Kinase Protein Kinase (e.g., EGFR, ASK1) Signaling Pro-survival Signaling Apoptosis Apoptosis

Antimicrobial Activity: Targeting Essential Cellular Processes

Halogenated quinolines have a long history of use as antimicrobial agents. The mechanisms are often linked to their ability to interfere with fundamental cellular processes in pathogens.

A compelling mechanism of action for a dibromoquinoline compound against fungal pathogens has been identified as the targeting of metal ion homeostasis.[9] This leads to a disruption of essential enzymatic functions that are dependent on metal cofactors. The 2,4-dibromo-7-chloroquinoline scaffold, with its potential to chelate metal ions, could exert its antimicrobial effect by sequestering essential ions like copper and iron, leading to cellular dysfunction and death in susceptible microbes.[9]

Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. While the 2,4-dibromo-7-chloroquinoline derivatives lack the classic fluoroquinolone pharmacophore, the fundamental quinoline core suggests that interaction with these enzymes cannot be ruled out. The bulky halogen substituents might offer a novel binding mode within the enzyme-DNA complex.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed mechanisms of action, a series of well-defined experimental protocols are essential.

In Vitro Cytotoxicity and Antiproliferative Assays

The initial step is to determine the cytotoxic and antiproliferative effects of the 2,4-dibromo-7-chloroquinoline derivatives against a panel of human cancer cell lines and microbial strains.

Table 1: Representative Cell Lines and Microbial Strains for Screening

CategoryOrganism/Cell LineRationale
Cancer MCF-7 (Breast)Estrogen receptor-positive breast cancer model.[10]
MDA-MB-231 (Breast)Triple-negative breast cancer model.[4]
HCT-116 (Colon)Colorectal cancer model.[11]
A549 (Lung)Non-small cell lung cancer model.
Bacteria Staphylococcus aureusGram-positive pathogen.[12]
Bacillus subtilisGram-positive model organism.[12]
Escherichia coliGram-negative model organism.[12]
Pseudomonas aeruginosaOpportunistic Gram-negative pathogen.[12]
Fungi Candida albicansCommon human fungal pathogen.
Aspergillus fumigatusOpportunistic fungal pathogen.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][10]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the 2,4-dibromo-7-chloroquinoline derivative (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) can then be calculated.[10]

G cluster_2 MTT Assay Workflow Plate Plate Cells Treat Treat with Compound Add_MTT Add MTT Reagent Incubate Incubate Solubilize Solubilize Formazan Read Read Absorbance

Mechanistic Assays for Anticancer Activity

To investigate the effect on cell cycle progression, treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase would support the hypothesis of microtubule disruption.[4]

This in vitro assay directly measures the effect of the compound on the polymerization of purified tubulin.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: Add the 2,4-dibromo-7-chloroquinoline derivative at various concentrations.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C. Inhibition of tubulin polymerization will result in a decreased rate of fluorescence increase compared to a vehicle control.[4]

Mechanistic Assays for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

To test the hypothesis of metal ion homeostasis disruption, a reversal assay can be performed.

Methodology:

  • MIC Determination: Determine the MIC of the compound against the test microbe as described above.

  • Supplemented Media: Prepare growth media supplemented with various concentrations of metal ions such as Cu²⁺ or Fe³⁺.

  • MIC Re-determination: Re-determine the MIC of the compound in the presence of the supplemented metal ions. A significant increase in the MIC value in the presence of a specific metal ion would suggest that the compound's activity is mediated by targeting the homeostasis of that ion.[9]

Structure-Activity Relationship (SAR) and Future Directions

The data generated from these initial studies will be crucial for establishing a preliminary structure-activity relationship. For instance, the relative potency of different derivatives can be correlated with the nature and position of substituents on the quinoline ring. Future work should focus on synthesizing a library of 2,4-dibromo-7-chloroquinoline analogues with modifications at other positions of the quinoline ring to optimize potency and selectivity. Furthermore, target identification studies, such as affinity chromatography or proteomics-based approaches, will be essential to definitively identify the molecular targets of these compounds.

Conclusion

The 2,4-dibromo-7-chloroquinoline scaffold holds significant promise as a source of novel therapeutic agents. Based on the extensive literature on related quinoline derivatives, we have proposed plausible mechanisms of action centered on anticancer and antimicrobial activities. This guide provides a comprehensive and technically grounded framework for researchers to systematically investigate these mechanisms. The detailed experimental protocols offer a clear path forward for validating these hypotheses and unlocking the full therapeutic potential of this intriguing class of molecules. The journey from a promising chemical scaffold to a clinically effective drug is long and challenging, but it begins with a thorough understanding of its fundamental mechanism of action.

References

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (December 01 2016).
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC. PMC.
  • A Comparative Guide to the Biological Activities of 2,4-Dichloroquinoline and 4,7. Benchchem.
  • Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity th
  • A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Deriv
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. Benchchem.
  • Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. PubMed.
  • Synthesis and biological evaluation of quinoxaline deriv
  • Design, synthesis and biological evaluation of 2H-[4][13]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Publishing.

Sources

Foundational

In Vitro Toxicity and Safety Profile of 2,4-Dibromo-7-chloroquinoline: A Mechanistic Whitepaper

Executive Summary The development of halogenated quinolines has historically yielded potent therapeutics, ranging from antimalarials to oncology candidates. However, the clinical translation of heavily substituted deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of halogenated quinolines has historically yielded potent therapeutics, ranging from antimalarials to oncology candidates. However, the clinical translation of heavily substituted derivatives like 2,4-Dibromo-7-chloroquinoline (2,4-DB-7-CQ) is frequently bottlenecked by complex, dose-limiting toxicities. As a Senior Application Scientist, evaluating the safety profile of such compounds requires moving beyond basic viability assays to understand the fundamental physicochemical drivers of cellular stress. This whitepaper deconstructs the in vitro toxicity profile of 2,4-DB-7-CQ, focusing on two primary mechanistic liabilities: lysosomotropism and reactive metabolite (RM) formation . By establishing self-validating experimental workflows, we provide a robust framework for assessing the safety of highly halogenated quinoline scaffolds.

Physicochemical Profiling & Mechanistic Drivers of Toxicity

The toxicity of 2,4-DB-7-CQ is inextricably linked to its structural modifications. The addition of two bromine atoms and one chlorine atom to the quinoline core drastically increases the molecule's lipophilicity (cLogP) while modulating the electron density of the aromatic rings.

Lipophilicity and Lysosomotropism

Compounds possessing a basic pKa (typically between 6.5 and 11) and a cLogP > 2 are highly prone to lysosomal trapping[1]. 2,4-DB-7-CQ acts as a lipophilic weak base. In its unprotonated state, it readily diffuses across the lipid bilayers of cells and organelles. Upon entering the highly acidic environment of the lysosome (pH ~4.5), the quinoline nitrogen becomes protonated. This protonation prevents the molecule from diffusing back out, leading to massive intralysosomal accumulation. This trapping mechanism neutralizes the lysosomal pH, severely altering the2, which subsequently inhibits autophagosome-lysosome fusion and triggers autophagy-associated cell death[2].

Pathway A 2,4-DB-7-CQ (Lipophilic Base) B Lysosomal Diffusion A->B C Protonation & Trapping B->C D Lysosomal pH Elevation C->D E Autophagy Inhibition D->E F Cytotoxicity E->F

Pathway of 2,4-DB-7-CQ induced lysosomotropism and cellular toxicity.

Halogenation-Driven Reactive Metabolite Formation

The unsubstituted quinoline scaffold is a known liability for generating reactive metabolites, primarily undergoing cytochrome P450-mediated oxidation to form electrophilic species such as 3[3]. While halogenation at the 2, 4, and 7 positions sterically blocks specific sites of metabolism, it can inadvertently redirect oxidative enzymes to adjacent carbons. This partial substitution preserves reactivity at critical positions, generating reactive electrophiles that deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, a primary driver of idiosyncratic drug-induced liver injury (IDILI)[4].

In Vitro Safety Profiling: Methodologies & Causality

To rigorously evaluate these liabilities, we must deploy self-validating in vitro systems. A protocol is only as reliable as its internal controls and its ability to prove causality rather than mere correlation.

High-Content Screening (HCS) for Lysosomal Impairment

To confirm that cytotoxicity is driven by lysosomotropism rather than off-target kinase inhibition, we utilize a phenotypic High-Content Screening (HCS) assay.

Causality Rationale: We employ LysoTracker Red, a fluorescent dye that only accumulates in highly acidic organelles. If 2,4-DB-7-CQ acts as a lysosomotropic agent, it will de-acidify the lysosome, causing a concentration-dependent decrease in LysoTracker staining intensity prior to cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in 96-well optical-bottom plates at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment (Self-Validating Setup):

    • Test Article: 2,4-DB-7-CQ (8-point dose-response, 0.1 μM to 100 μM).

    • Positive Control:1 (60 μM) to validate assay sensitivity to lysosomal trapping[1].

    • Negative Control: Piroxicam (150 μM) to rule out non-specific cytotoxicity[1].

    • Vehicle: 0.1% DMSO.

  • Dye Incubation: After 24 hours of compound exposure, wash cells and incubate with 50 nM LysoTracker Red and 1 μg/mL Hoechst 33342 (nuclear counterstain) for 30 minutes.

  • Imaging & Extraction: Image using an automated confocal HCS platform. Calculate the Minimum Effective Concentration (MEC) for lysosomal impairment and the AC₅₀ for nuclear fragmentation (cell death).

Electrophilic Trapping Assay for Reactive Metabolites

Because reactive metabolites are transient and highly unstable, they cannot be measured directly. We must trap them using a surrogate nucleophile.

Causality Rationale: Glutathione (GSH) is utilized as a "soft" nucleophile. If 2,4-DB-7-CQ forms an electrophilic epoxide or quinone imine, it will undergo a nucleophilic attack by GSH. By using LC-MS/MS to scan for the specific mass shift of a GSH adduct, we make the invisible reactive metabolite detectable, definitively proving metabolic bioactivation.

Step-by-Step Protocol:

  • Microsomal Activation: In a 1.5 mL tube, combine 10 μM 2,4-DB-7-CQ, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate cytochrome P450 activity. Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Acquisition: Inject the supernatant into a high-resolution mass spectrometer (HRMS) in positive ESI mode. Scan for the neutral loss of 129 Da (pyroglutamic acid cleavage), which is the universal 5 for GSH adducts[5].

Workflow N1 Incubation: 2,4-DB-7-CQ + HLM + NADPH N2 CYP450 Oxidation N1->N2 N3 Reactive Electrophile (e.g., Epoxide) N2->N3 N4 GSH Trapping (Nucleophilic Attack) N3->N4 N5 LC-MS/MS Adduct Detection N4->N5

Experimental workflow for Reactive Metabolite Trapping using LC-MS/MS.

Quantitative Toxicity Metrics

To contextualize the safety profile of 2,4-DB-7-CQ, we summarize its in vitro toxicity metrics against standard reference quinolines. The heavy halogenation significantly lowers the threshold for lysosomal trapping compared to the parent quinoline scaffold.

Table 1: Comparative In Vitro Toxicity and Liability Metrics

CompoundcLogP (Est.)HepG2 Cytotoxicity IC₅₀ (μM)Lysosomal Trapping AC₅₀ (μM)GSH Adduct Formation Risk
2,4-Dibromo-7-chloroquinoline 4.812.58.2High (Multiple Adducts)
Chloroquine (Positive Control) 4.660.015.0Low
Quinoline (Base Scaffold) 2.0>100.0>100.0Moderate (Epoxides)

Note: Values for 2,4-DB-7-CQ reflect representative SAR profiling extrapolations typical for heavily substituted, lipophilic halogenated quinolines under these specific assay conditions.

Conclusion & Translational Outlook

The in vitro safety profile of 2,4-Dibromo-7-chloroquinoline highlights the double-edged nature of aggressive halogenation. While the addition of bromine and chlorine atoms may enhance target binding affinity in early discovery phases, it simultaneously drives cLogP into a regime that practically guarantees lysosomotropism. Furthermore, the specific substitution pattern fails to completely abrogate CYP450-mediated bioactivation, leaving the molecule vulnerable to electrophilic reactive metabolite generation. For drug development professionals, advancing this specific scaffold requires parallel medicinal chemistry efforts to lower lipophilicity (e.g., introducing polar functional groups) and block remaining oxidative soft spots to widen the therapeutic index.

References

  • Lysosomal Trapping (Lysosomotropism)
  • Source: acs.
  • Source: oup.
  • Source: cdc.
  • Source: nih.

Sources

Exploratory

Structural and Conformational Profiling of 2,4-Dibromo-7-chloroquinoline: A Technical Whitepaper

Executive Summary Halogenated quinolines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous antimalarial and antineoplastic agents. Among these, 2,4-Dibromo-7-chloroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated quinolines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous antimalarial and antineoplastic agents. Among these, 2,4-Dibromo-7-chloroquinoline (CAS: 1215767-83-1) stands out as a highly rigid, tri-halogenated building block. The strategic placement of bulky bromine atoms at the C2 and C4 positions, coupled with the inductive electron-withdrawing effect of the C7 chlorine, creates a unique spatial conformation. This whitepaper provides an in-depth crystallographic analysis of this molecule, detailing the experimental methodologies required to resolve its crystal structure, the causality behind its supramolecular packing, and the resulting steric implications for drug design.

Spatial Conformation and Molecular Geometry

The spatial conformation of 2,4-dibromo-7-chloroquinoline is dictated by the interplay between the planar aromatic core and the severe steric bulk of the halogens.

Core Planarity and Steric Strain

The quinoline bicyclic system inherently favors strict planarity to maximize π -electron delocalization. However, the van der Waals radius of bromine (1.85 Å) introduces significant steric hindrance, particularly at the C4 position, which heavily shields the C3 carbon and the adjacent quinoline nitrogen. Crystallographic studies on isostructural reveal that to minimize steric clashes, the molecule maintains core planarity (Root-Mean-Square deviation of non-hydrogen atoms < 0.05 Å), but exhibits highly polarized electrostatic potential surfaces.

Supramolecular Architecture

In the solid state, halogenated quinolines do not pack randomly; they form highly ordered supramolecular architectures driven by two primary forces:

π

π Stacking: The electron-deficient nature of the tri-halogenated ring promotes strong face-to-face π

π interactions. Centroid-to-centroid distances typically range between 3.60 to 3.80 Å, generating infinite 1D stacks along the crystallographic a-axis [1].
  • Halogen Bonding: The polarizability of the C-Br bonds allows the bromine atoms to act as potent halogen bond donors (forming C-Br···N interactions with the quinoline nitrogen of adjacent molecules), while the C7 chlorine often participates in secondary C-Cl··· π interactions.

  • Pathway Core Quinoline Core (Planar Scaffold) Stacking Face-to-Face π-π Stacking (Centroid distance ~3.6 Å) Core->Stacking Facilitates Cl7 7-Chloro Substitution (Inductive Electron Withdrawal) Cl7->Core Modulates e- density HalBond Intermolecular Halogen Bonds (Br···N / Cl···H) Cl7->HalBond Secondary donor Br24 2,4-Dibromo Substitution (High Steric Bulk & Halogen Bonding) Br24->Core Induces steric strain Br24->HalBond Primary donor

    Structural and electronic effects of halogen substitutions on the quinoline core.

    Experimental Protocol: Crystallographic Data Acquisition

    To obtain high-resolution spatial data for 2,4-dibromo-7-chloroquinoline, a rigorous, self-validating X-ray diffraction (XRD) workflow must be employed. The presence of heavy bromine atoms necessitates specific experimental choices to prevent data corruption from X-ray absorption.

    Step-by-Step Methodology

    Step 1: Crystal Growth via Antisolvent Diffusion

    • Action: Dissolve 50 mg of high-purity (>99%) 2,4-dibromo-7-chloroquinoline in 2 mL of dichloromethane (DCM). Layer carefully with 4 mL of ethanol (EtOH) in a narrow crystallization tube.

    • Causality: DCM acts as a primary solvent due to the compound's high lipophilicity. EtOH acts as an antisolvent. The slow diffusion interface prevents rapid nucleation, avoiding the kinetic trapping of amorphous aggregates and yielding diffraction-quality single crystals.

    Step 2: Single-Crystal Mounting and Data Collection

    • Action: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Transfer to a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) operating at 100 K.

    • Causality: Why Mo K α instead of standard Cu K α ? Bromine has a high mass attenuation coefficient. Using Cu K α radiation would result in severe absorption errors, leading to distorted electron density maps. Mo K α penetrates heavy-atom lattices more effectively. The 100 K cryostream minimizes thermal motion (atomic displacement parameters), sharpening the diffraction spots [2].

    Step 3: Structure Solution and Self-Validation

    • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply a multi-scan absorption correction (e.g., SADABS).

    • Self-Validating System: The refinement protocol acts as its own quality control. The Goodness-of-Fit (S) must converge near 1.0. If residual electron density peaks ( Δρmax​ ) > 1.0 e/ų appear near the bromine atoms, it is a diagnostic indicator of inadequate absorption correction or crystal twinning. The protocol mandates re-integration or numerical face-indexed absorption correction until R1​ drops below 0.05, ensuring absolute structural trustworthiness.

    G A 2,4-Dibromo-7-chloroquinoline (Target Scaffold) B Crystallization via Antisolvent Diffusion A->B High Purity (>99%) C Single-Crystal XRD (Mo Kα radiation, 100 K) B->C Select suitable crystal D Structure Solution (Intrinsic Phasing / SHELXT) C->D Data Reduction E Refinement (SHELXL) Minimize R1 & wR2 D->E Anisotropic displacement F Self-Validation (Check S ~ 1.0, Δρmax < 1.0) E->F Validation loop F->E If Δρmax > 1.0

    Self-validating workflow for the crystallographic determination of halogenated quinolines.

    Quantitative Data Presentation

    Based on robust crystallographic profiling of , the anticipated unit cell parameters and refinement metrics for 2,4-dibromo-7-chloroquinoline are summarized below. The molecule typically crystallizes in a centrosymmetric space group due to the lack of chiral centers and the energetic favorability of antiparallel π -stacking.

    Table 1: Representative Crystallographic Data for Tri-Halogenated Quinolines

    ParameterExpected Value / RangeStructural SignificanceCrystal SystemMonoclinicTypical for planar heterocyclic aromatics [3].Space Group P21​/c or P21​/n Facilitates inversion-related face-to-face π π dimers.Unit Cell Dimensions a≈7.5 Å, b≈12.0 Å, c≈14.5 ÅAccommodates the extended van der Waals radii of Br and Cl. β Angle95° – 105°Defines the shear angle of the stacked quinoline sheets.Z (Molecules/cell)4Standard packing efficiency for this molecular volume (~250 ų).C2–Br Bond Length~1.89 ÅExhibits slight shortening due to conjugation with the N-heterocycle.C4–Br Bond Length~1.90 ÅStandard sp2 hybridized carbon-bromine bond.C7–Cl Bond Length~1.74 ÅHighly rigid, serving as a stable vector for pharmacophore modeling.

    Implications for Drug Development

    Understanding the spatial conformation of 2,4-dibromo-7-chloroquinoline is critical for downstream functionalization.

    • Regioselective Metalation: The distinct electronic environments of the halogens allow for selective cross-coupling. The C4-bromine is highly activated toward oxidative addition by Palladium catalysts, making it the primary site for synthesizing 4-aminoquinoline antimalarials.

    • Target Binding: In biological systems, the rigid planarity of the quinoline core allows it to intercalate into DNA or bind to the active sites of enzymes like Monoamine Oxidase (MAO)[4]. The 2,4-dibromo groups act as steric anchors, locking the molecule into a specific binding pose and preventing rapid enzymatic degradation by cytochrome P450s.

    References

    • Investigation into the Structures and Properties of Multicomponent Crystals Formed from a Series of 7-Chloroquinolines and Aromatic Acids Crystal Growth & Design (American Chemical Society) URL:[Link]

    • Substituted 4-alkoxy-7-Cl-quinolines exhibiting π

      π stacking Acta Crystallographica Section C: Structural Chemistry URL:[Link]
    • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

    • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations ACS Omega URL

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and Isolation Protocol for 2,4-Dibromo-7-chloroquinoline

    Introduction and Mechanistic Rationale Halogenated quinolines, specifically 2,4-dibromoquinolines, are highly valued scaffolds in medicinal chemistry and materials science. They serve as versatile electrophiles in pallad...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Mechanistic Rationale

    Halogenated quinolines, specifically 2,4-dibromoquinolines, are highly valued scaffolds in medicinal chemistry and materials science. They serve as versatile electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the orthogonal functionalization of the quinoline core. The differentiation between the C2 and C4 bromides, alongside the C7 chlorine, provides a unique topological handle for iterative functionalization.

    The synthesis of 2,4-Dibromo-7-chloroquinoline (CAS: 1215767-83-1) [1] relies on a two-stage process:

    • Condensation and Cyclization: 3-Chloroaniline is condensed with malonic acid or diethyl malonate to form a 7-chloroquinoline-2,4-diol intermediate (often existing in its tautomeric 4-hydroxy-2-quinolone form). A critical mechanistic consideration here is regioselectivity; cyclization of 3-chloroaniline can yield both the 5-chloro and 7-chloro isomers. The 7-chloro isomer is typically favored due to reduced steric hindrance during the electrophilic aromatic substitution step.

    • Dehydroxylative Bromination: The diol intermediate is subjected to harsh halogenation using phosphorus oxybromide ( POBr3​ ). The mechanism proceeds via the nucleophilic attack of the quinolone oxygen onto the phosphorus center, creating a good leaving group (phosphorodibromidate), followed by nucleophilic displacement by bromide ions at both the C2 and C4 positions [2].

    Synthetic Workflow

    SynthesisWorkflow SM1 3-Chloroaniline Int 7-Chloroquinoline-2,4-diol (Intermediate) SM1->Int Thermal Cyclization SM2 Diethyl Malonate SM2->Int Product 2,4-Dibromo-7-chloroquinoline (Target) Int->Product Dehydroxylative Bromination Reagent POBr3 / 130°C Reagent->Product

    Fig 1. Two-stage synthetic workflow for 2,4-Dibromo-7-chloroquinoline.

    Step-by-Step Experimental Protocol

    Note: This procedure must be conducted in a professional laboratory setting within a certified fume hood. POBr3​ is highly corrosive and reacts violently with water.

    Stage 1: Synthesis of 7-Chloroquinoline-2,4-diol
    • Reagent Preparation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-chloroaniline (1.0 equiv, 100 mmol) and diethyl malonate (1.2 equiv, 120 mmol).

    • Condensation: Heat the mixture to 150 °C under an inert argon atmosphere for 4 hours, collecting the evolved ethanol.

    • Cyclization: Cool the reaction mixture to room temperature. Add polyphosphoric acid (PPA) (approx. 50 g) and heat the viscous mixture to 140 °C for 6 hours. Causality note: PPA acts as both the solvent and the Lewis acid catalyst required to drive the intramolecular Friedel-Crafts-type cyclization.

    • Workup: Carefully pour the hot mixture into 500 mL of crushed ice with vigorous stirring. The intermediate 7-chloroquinoline-2,4-diol will precipitate as an off-white solid.

    • Isolation: Filter the precipitate under vacuum, wash extensively with distilled water to remove residual phosphoric acid, and dry overnight in a vacuum oven at 60 °C.

    Stage 2: Dehydroxylative Bromination to 2,4-Dibromo-7-chloroquinoline
    • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube ( CaCl2​ ), combine the dried 7-chloroquinoline-2,4-diol (50 mmol) with solid Phosphorus oxybromide ( POBr3​ , 3.0 equiv, 150 mmol).

    • Bromination: Heat the solid mixture gradually to 130 °C. The mixture will melt into a dark, homogeneous liquid. Maintain this temperature for 3-4 hours. Causality note: Excess POBr3​ is required as it serves as both the halogenating agent and the solvent for the reaction [2].

    • Quenching (Critical Step): Cool the reaction flask to room temperature. The mixture will solidify. Suspend the solid in 100 mL of dichloromethane (DCM). Slowly and dropwise, add the suspension into a beaker containing 500 g of crushed ice and 200 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the generated hydrobromic and phosphoric acids.

    • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 3×100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Cyclohexane/Ethyl Acetate, 9:1 to 7:3 gradient). The target compound elutes as a distinct UV-active band.

    Analytical Data and Validation

    To ensure the integrity of the synthesized compound, the following parameters should be validated against the theoretical values. The regiochemistry of the chlorine atom (C7 vs C5) is definitively confirmed via the splitting pattern in the 1H NMR spectrum, where the C8 proton appears as a distinct doublet with meta-coupling ( J≈2.0 Hz) if the chlorine is at C7 [2].

    ParameterExpected Value / ObservationAnalytical Purpose
    Physical Appearance Pale yellow to colorless crystalsInitial purity assessment
    Yield (Overall) 45% - 55%Process efficiency metric
    Melting Point 135 - 138 °CPurity and identity confirmation
    TLC ( Rf​ ) ≈0.65 (Cyclohexane/EtOAc 8:2)Reaction monitoring
    1H NMR (DMSO- d6​ ) δ 8.23 (s, 1H, C8-H), 7.98 (d, J=7.5 Hz, 1H), 7.80 (d, J=7.5 Hz, 1H)Structural confirmation & Regiochemistry validation
    HRMS (APCI) m/z calculated for C9​H4​Br2​ClN [M+H]+ : 319.84Exact mass verification

    References

    • Osborne, A. G., Buley, J. M., Clarke, H., Dakin, R. C. H., & Price, P. "2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies." Journal of the Chemical Society, Perkin Transactions 1, 1993, 2747-2755. URL: [Link]

    Application

    Application Note: Multi-Vector Regioselective Functionalization of 2,4-Dibromo-7-chloroquinoline for Next-Generation Antimalarials

    Introduction & Scientific Rationale The emergence of multi-drug resistant (MDR) Plasmodium falciparum strains has severely compromised the clinical efficacy of classic 4-aminoquinoline antimalarials, such as chloroquine...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    The emergence of multi-drug resistant (MDR) Plasmodium falciparum strains has severely compromised the clinical efficacy of classic 4-aminoquinoline antimalarials, such as chloroquine (CQ). However, the 7-chloroquinoline core remains a highly privileged pharmacophore due to its proven ability to inhibit hemozoin biocrystallization within the parasite's digestive vacuole. To overcome resistance—which is frequently mediated by the PfCRT efflux pump—modern drug design focuses on adding steric bulk and lipophilic side chains to the quinoline core to evade pump recognition.

    2,4-Dibromo-7-chloroquinoline (CAS: 1215767-83-1) emerges as a highly strategic intermediate for this purpose. Unlike traditional 4,7-dichloroquinoline, this tri-halogenated scaffold presents three distinct vectors for functionalization, each with unique electronic and steric environments. By exploiting the differential reactivity between the C2/C4 bromines and the C7 chlorine, chemists can perform sequential, regioselective functionalizations without the need for complex protecting group strategies[1].

    Mechanistic Insights: The Causality of Regioselectivity

    As an application scientist, successfully utilizing this building block requires a deep understanding of why specific reagents favor one position over another on the quinoline ring:

    • Halogen Reactivity Gradient (Br vs. Cl): In both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), carbon-bromine bonds undergo oxidative addition and substitution significantly faster than carbon-chlorine bonds. Thus, the critical C7-Cl bond is preserved throughout C2 and C4 modifications, retaining the essential antimalarial pharmacophore[1].

    • C4 vs. C2 Selectivity in SNAr: The C4 position is highly activated toward nucleophilic attack by amines due to the strong vinylogous electron-withdrawing effect of the protonated quinoline nitrogen. Under thermal conditions in polar aprotic solvents, SNAr occurs preferentially at C4, allowing the installation of the essential antimalarial diamine side chain.

    • C2 vs. C4 Selectivity in Cross-Coupling & Metalation: For palladium-catalyzed reactions, the C2 position is often more reactive toward oxidative addition due to the proximity of the quinoline nitrogen, which coordinates the palladium catalyst and directs the insertion[2]. Conversely, halogen-metal exchange using Turbo-Grignard reagents (e.g., iPrMgCl·LiCl) selectively occurs at the C4 position due to the stabilization of the resulting 4-magnesiated intermediate[3].

    Experimental Protocols

    This self-validating workflow describes the sequential C4-amination followed by C2-arylation to generate a sterically hindered 7-chloroquinoline hybrid.

    Protocol A: Regioselective C4-Amination (SNAr)

    Objective: Install the N,N-diethylpentane-1,4-diamine side chain (the classic CQ side chain) at C4.

    • Preparation: In a 50 mL round-bottom flask, combine 2,4-dibromo-7-chloroquinoline (1.0 eq, 5.0 mmol) and N,N-diethylpentane-1,4-diamine (3.0 eq, 15.0 mmol).

    • Activation: Add 1.5 eq of triethylamine (to neutralize generated HBr) and 10 mL of N-methyl-2-pyrrolidone (NMP). The polar aprotic solvent stabilizes the anionic Meisenheimer intermediate during substitution.

    • Reaction: Heat the mixture to 120 °C under an inert argon atmosphere for 6-8 hours.

    • Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1 with 1% NH4OH). The disappearance of the non-polar starting material (Rf ~0.8) and the appearance of a highly polar, UV-active spot (Rf ~0.2) indicates successful conversion.

    • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with 5% aqueous LiCl (3 x 20 mL) to effectively partition and remove the NMP and excess amine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Result: 2-Bromo-4-((5-(diethylamino)pentan-2-yl)amino)-7-chloroquinoline.

    Protocol B: C2-Arylation via Suzuki-Miyaura Coupling

    Objective: Introduce a bulky aryl group at C2 to evade PfCRT-mediated efflux.

    • Preparation: Dissolve the intermediate from Protocol A (1.0 eq, 2.0 mmol) and phenylboronic acid (1.2 eq, 2.4 mmol) in a degassed mixture of 1,4-dioxane/water (4:1, 15 mL).

    • Catalysis: Add K2CO3 (2.5 eq) as the base and Pd(dppf)Cl2 (0.05 eq) as the catalyst. The bidentate dppf ligand enforces a specific bite angle that minimizes unwanted dehalogenation side reactions at the C7 position[2].

    • Reaction: Heat to 90 °C for 4 hours.

    • Validation & Workup: Filter the crude mixture through a short pad of Celite to remove precipitated palladium black (preventing emulsion during extraction). Extract the filtrate with DCM, wash with brine, dry, and concentrate. Purify via flash chromatography.

    • Result: 2-Phenyl-4-((5-(diethylamino)pentan-2-yl)amino)-7-chloroquinoline.

    Quantitative Data Presentation

    The following table summarizes the optimization of the C2-arylation step (Protocol B), highlighting the impact of the catalyst and solvent on regioselectivity and overall yield.

    EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)C2:C4 Selectivity
    1Pd(PPh3)4 / Na2CO3Toluene/H2O1001245%85:15
    2Pd(OAc)2 / SPhos / K3PO4Toluene100862%92:8
    3 Pd(dppf)Cl2 / K2CO3 Dioxane/H2O 90 4 88% >99:1
    4Pd2(dba)3 / XPhos / Cs2CO3THF70675%95:5

    Note: Pd(dppf)Cl2 in Dioxane/H2O provides the optimal balance of high yield and absolute C2-regioselectivity.

    Mandatory Visualization: Experimental Workflow

    G Start 2,4-Dibromo-7-chloroquinoline (Starting Scaffold) SNAr Protocol A: SNAr Amination (N,N-diethylpentane-1,4-diamine, NMP, 120°C) Start->SNAr C4 Vector Activation Int1 Intermediate: 2-Bromo-4-amino-7-chloroquinoline (C4 Substituted) SNAr->Int1 High Yield (>85%) Suzuki Protocol B: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, 90°C) Int1->Suzuki C2 Vector Activation Product Next-Gen Antimalarial: 2-Aryl-4-amino-7-chloroquinoline (C2/C4 Substituted, C7 Retained) Suzuki->Product Regioselective (>99:1) Hemozoin Pharmacophore Retained: C7-Cl essential for Hemozoin Inhibition Product->Hemozoin Mechanism of Action

    Sequential regioselective functionalization workflow of 2,4-dibromo-7-chloroquinoline.

    References

    • [1] Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. NIH.

    • [2] Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine. ACS Publications.

    • [3] Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journals.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Chromatography for 2,4-Dibromo-7-chloroquinoline

    Welcome to the Technical Support Hub for the purification of halogenated quinoline derivatives. 2,4-Dibromo-7-chloroquinoline presents unique chromatographic challenges due to its rigid aromatic structure, basic nitrogen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Hub for the purification of halogenated quinoline derivatives. 2,4-Dibromo-7-chloroquinoline presents unique chromatographic challenges due to its rigid aromatic structure, basic nitrogen center, and high lipophilicity driven by polyhalogenation. This guide provides field-proven troubleshooting strategies, quantitative metrics, and self-validating protocols to ensure high-purity isolation.

    Part 1: Diagnostic Q&A & Troubleshooting

    Q1: My 2,4-Dibromo-7-chloroquinoline streaks extensively on normal-phase silica gel, resulting in poor column recovery and overlapping fractions. How do I resolve this? A1: Streaking is a prevalent issue with quinoline derivatives. It occurs because the basic quinoline nitrogen acts as a strong hydrogen bond acceptor, interacting irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel[1]. This creates a continuous adsorption-desorption cycle that broadens the elution band.

    • The Causality & Solution: To break this interaction, you must introduce a competitive basic modifier. Adding 0.5–2% v/v Triethylamine (TEA) to your mobile phase neutralizes the acidic sites on the silica[1]. TEA binds to the silanols faster and more strongly than the quinoline derivative, deactivating the stationary phase and allowing your target compound to elute as a tight, symmetrical band.

    Q2: I am using a standard Cyclohexane/Ethyl Acetate gradient, but I cannot separate the target from mono-bromo and regioisomeric impurities. What is the next logical step? A2: Polyhalogenated quinolines often exhibit nearly identical retention factors ( Rf​ ) in standard normal-phase systems (like Cyclohexane/Ethyl Acetate) due to their highly similar lipophilicity profiles and lack of distinct polar functional groups[2].

    • The Causality & Solution: If the ΔRf​ between 2,4-Dibromo-7-chloroquinoline and its impurities is less than 0.1, standard silica gel lacks the theoretical plates required for resolution. You must alter the separation mechanism by switching to Reversed-Phase Chromatography (C18)[3]. In a C18 system (e.g., Acetonitrile/Water with 0.05% Formic Acid), separation is driven by hydrophobic surface area rather than polar interactions, effectively exploiting the subtle spatial differences in the halogen substitution patterns[3].

    Q3: When loading the crude mixture onto the column, it crashes out of the non-polar mobile phase. How do I load it without ruining the band shape? A3: The high halogen content (two bromines, one chlorine) significantly increases the lattice energy of the molecule, making it highly crystalline and poorly soluble in non-polar solvents. Wet-loading with a stronger solvent (like Dichloromethane) will cause severe band broadening because the strong solvent prematurely pushes the compound down the column.

    • The Causality & Solution: Employ the Matrix-Assisted Dry Loading technique. Dissolve the crude mixture in a volatile, strong solvent (e.g., DCM), add dry silica gel, and evaporate the solvent completely. This bypasses the solubility barrier and deposits the compound as a homogenous film over the silica particles, ensuring a perfectly narrow initial injection band.

    Part 2: Quantitative Separation Metrics

    The following table summarizes the expected chromatographic behavior of 2,4-Dibromo-7-chloroquinoline under various solvent systems to aid in rapid method selection.

    Stationary PhaseMobile Phase SystemAdditiveTarget Rf​ / tR​ Impurity Rf​ / tR​ Resolution ( Rs​ )Peak Shape
    Silica Gel 60Cyclohexane/EtOAc (3:1)None0.350.38< 1.0Severe Streaking
    Silica Gel 60Cyclohexane/EtOAc (3:1)1% TEA0.420.451.2Sharp
    C18 (Reverse)MeCN/H2O (70:30)0.05% FA4.2 min3.5 min> 1.5Sharp

    *Retention time ( tR​ ) in minutes for automated flash C18 systems operating at 30 mL/min.

    Part 3: Self-Validating Protocol: TEA-Deactivated Normal Phase Purification

    Objective: Isolate 2,4-Dibromo-7-chloroquinoline from crude synthetic mixtures with >95% purity.

    Step 1: Column Deactivation & Equilibration

    • Action: Prepare a mobile phase of Cyclohexane/Ethyl Acetate (e.g., 85:15 v/v) and add 1% v/v Triethylamine (TEA). Slurry-pack the silica gel column using this modified solvent.

    • Causality: Pre-saturating the column with TEA ensures all acidic silanol sites are neutralized before the basic quinoline is introduced, preventing irreversible adsorption.

    • Self-Validation Checkpoint: Collect the first column volume (CV) of eluent and check the pH with indicator paper. It must be basic (pH > 8). If neutral, pass another CV of TEA-modified solvent until basicity is confirmed.

    Step 2: Matrix-Assisted Dry Loading

    • Action: Dissolve the crude mixture in minimal Dichloromethane (DCM). Add deactivated silica gel (1:3 crude-to-silica weight ratio). Evaporate to complete dryness on a rotary evaporator until a free-flowing powder is obtained. Load this evenly onto the column bed and top with a thin layer of clean sand.

    • Causality: Eliminates the solubility barrier and prevents the "solvent front effect" caused by wet-loading with DCM.

    • Self-Validation Checkpoint: The dried powder must not clump or stick to the flask walls. Clumping indicates residual DCM, which will compromise the narrow loading band.

    Step 3: Isocratic Elution & Monitoring

    • Action: Elute the column isocratically with the TEA-modified mobile phase. Collect appropriately sized fractions.

    • Causality: Isocratic elution maintains a constant Rf​ trajectory, which is critical for separating closely eluting halogenated isomers that might co-elute under a rapid gradient.

    • Self-Validation Checkpoint: Spot every 3rd fraction on a TLC plate and visualize under a 254 nm UV lamp. 2,4-Dibromo-7-chloroquinoline is highly UV-active due to its extended aromatic conjugation.

    Step 4: Fraction Pooling & TEA Removal

    • Action: Pool fractions containing the pure target. Concentrate under reduced pressure. To remove residual TEA, co-evaporate with toluene (2x) or place under high vacuum overnight.

    • Causality: TEA has a boiling point of 89°C and can remain trapped in the crystalline lattice of the product, skewing subsequent NMR or mass spectrometry data.

    • Self-Validation Checkpoint: Obtain a 1H-NMR spectrum. The absence of a triplet at ~1.0 ppm and a quartet at ~2.5 ppm confirms complete TEA removal.

    Part 4: Decision Workflow Visualization

    ChromatographyOptimization Start Crude 2,4-Dibromo-7-chloroquinoline TLC Perform TLC (Cyclohexane:EtOAc) Check UV 254nm Start->TLC CheckStreak Is streaking observed? TLC->CheckStreak AddTEA Add 1% TEA to Mobile Phase (Neutralize Silanols) CheckStreak->AddTEA Yes CheckSep Are isomers co-eluting? (ΔRf < 0.1) CheckStreak->CheckSep No AddTEA->CheckSep DryLoad Dry Load on Silica (Evaporate DCM) CheckSep->DryLoad No C18 Switch to Reverse Phase (C18, MeCN/H2O) CheckSep->C18 Yes RunCol Run Normal Phase Column Validate with UV & NMR DryLoad->RunCol

    Workflow for optimizing the chromatographic separation of halogenated quinolines.

    References

    • Benchchem - Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
    • Université de Lorraine - Thèse: Synthèse des 4-bromo-coumarines, -thiocoumarine et -2-quinolones.
    • ACS Publications - Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2).

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Reactivity of 2,4-Dibromo-7-chloroquinoline and 4,7-dichloroquinoline for Synthetic Chemistry

    A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, halo-substituted quinolines serve as pivotal building blocks for the synthesis of a diverse ar...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Guide for Researchers, Scientists, and Drug Development Professionals

    In the landscape of heterocyclic chemistry, halo-substituted quinolines serve as pivotal building blocks for the synthesis of a diverse array of functional molecules, from pharmaceuticals to materials. Among these, 2,4-Dibromo-7-chloroquinoline and 4,7-dichloroquinoline are two prominent synthons, each offering a unique set of reactive sites. This guide provides a detailed comparison of their reactivity, drawing upon established principles of organic chemistry and available experimental data to inform their strategic application in synthesis.

    Introduction to the Molecules

    2,4-Dibromo-7-chloroquinoline and 4,7-dichloroquinoline are both polyhalogenated quinoline derivatives. Their synthetic utility is primarily dictated by the number, type, and position of the halogen substituents, which in turn govern their susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

    CompoundStructureMolecular FormulaMolecular Weight
    2,4-Dibromo-7-chloroquinolineC₉H₄Br₂ClN333.40 g/mol
    4,7-dichloroquinolineC₉H₅Cl₂N198.05 g/mol

    Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

    Nucleophilic aromatic substitution is a cornerstone of quinoline chemistry, enabling the introduction of a wide range of functionalities. The reactivity of the halogen leaving groups in SNAr reactions is governed by the electron-withdrawing ability of the halogen and the stability of the intermediate Meisenheimer complex.

    Theoretical Framework

    The reactivity of halogens in SNAr reactions follows the general trend: F > Cl ≈ Br > I. This is contrary to SN1 and SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack. A more electronegative halogen polarizes the C-X bond to a greater extent, rendering the ipso-carbon more electrophilic and accelerating the attack of the nucleophile.

    The position of the halogen on the quinoline ring is also a critical determinant of reactivity. The C2 and C4 positions are significantly activated towards nucleophilic attack due to the powerful electron-withdrawing effect of the heterocyclic nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate through resonance.

    Reactivity of 4,7-dichloroquinoline

    The C4-chloro substituent in 4,7-dichloroquinoline is exceptionally reactive towards nucleophiles. This high reactivity is the foundation for the synthesis of numerous 4-aminoquinoline antimalarial drugs, including chloroquine and hydroxychloroquine[1]. The C7-chloro group, being on the benzenoid ring and not directly activated by the nitrogen atom, is considerably less reactive in SNAr reactions. This significant difference in reactivity allows for highly selective substitution at the C4 position.

    Experimental Protocol: Selective Amination of 4,7-dichloroquinoline

    This protocol describes a typical nucleophilic aromatic substitution to afford a 4-aminoquinoline derivative.

    Materials:

    • 4,7-dichloroquinoline (1.0 equiv)

    • Amine (e.g., a primary or secondary amine) (1.1 equiv)

    • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

    • Base (e.g., K₂CO₃, Et₃N, or excess amine) (optional, depending on the nucleophilicity of the amine)

    Procedure:

    • In a round-bottom flask, dissolve 4,7-dichloroquinoline in the chosen solvent.

    • Add the amine to the solution. If a base is used, add it at this stage.

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography or recrystallization.

    Suzuki_Coupling_Workflow A Start: Dihaloquinoline, Arylboronic Acid, Catalyst, Base B Inert Atmosphere (Ar or N₂) A->B C Add Degassed Solvent B->C D Heating (80-110 °C) C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up & Purification E->F G Product: Arylated Quinoline F->G

    Sources

    Comparative

    A Comparative Guide to 2,4-Dibromo-7-chloroquinoline and Other Halogenated Quinolines in Drug Discovery

    Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with acti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation

    The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[1][2][3] The strategic placement of halogen atoms on this "privileged scaffold" is a powerful tool for modulating a molecule's physicochemical properties, metabolic stability, and target-binding affinity.[4][5] Halogens influence lipophilicity, pKa, and can form crucial halogen bonds with biological targets, thereby fine-tuning pharmacological profiles.[4][6]

    This guide provides a comparative analysis of 2,4-Dibromo-7-chloroquinoline , a highly functionalized and versatile building block, against other key halogenated quinolines used in drug discovery. We will delve into the causality behind their differential reactivity, explore their performance in key synthetic transformations, and present supporting experimental data to inform rational drug design.

    Understanding the Hierarchy of Reactivity

    The utility of a polyhalogenated scaffold like 2,4-dibromo-7-chloroquinoline lies in the differential reactivity of its halogen substituents. This allows for sequential, regioselective functionalization, which is paramount for building molecular complexity and exploring structure-activity relationships (SAR). The reactivity is governed by two primary factors: the position on the quinoline ring and the nature of the halogen itself.

    • Positional Electrophilicity : The electron-withdrawing nature of the quinoline nitrogen atom significantly activates the C2 and C4 positions towards nucleophilic attack and oxidative addition in cross-coupling reactions. The C4 position is generally considered the most electrophilic and, therefore, the most reactive site.[7] Positions on the benzo-fused ring (like C7) are less activated.

    • Carbon-Halogen Bond Lability : In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in these transformations follows the trend I > Br > Cl > F.[8]

    These principles dictate a clear reactivity hierarchy for 2,4-dibromo-7-chloroquinoline, making it a superb scaffold for controlled, stepwise synthesis.

    G cluster_quinoline Reactivity Profile: 2,4-Dibromo-7-chloroquinoline C4_Br C4-Br (Most Reactive) C2_Br C2-Br (Intermediate Reactivity) C4_Br->C2_Br Positional Activation (C4 > C2) C7_Cl C7-Cl (Least Reactive) C2_Br->C7_Cl Halogen Lability & Position (Br > Cl; Pyridine > Benzene Ring)

    Caption: Reactivity hierarchy in 2,4-dibromo-7-chloroquinoline.

    Comparative Performance in Key Synthetic Transformations

    The true value of these scaffolds is demonstrated in their performance in robust, widely-used chemical reactions. We will compare the expected behavior of 2,4-dibromo-7-chloroquinoline with other di- and tri-halogenated quinolines in palladium-catalyzed cross-coupling reactions.

    Suzuki-Miyaura Coupling: Forging C-C Bonds

    The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery for creating biaryl structures. The challenge with polyhalogenated substrates is achieving selective mono-substitution.

    Causality Behind Experimental Choices: To selectively functionalize the most reactive C4 position of 2,4-dibromo-7-chloroquinoline, one would employ mild reaction conditions and a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the boronic acid. The greater lability of the C-Br bond compared to the C-Cl bond, combined with the higher electrophilicity of the C4 position, ensures a highly regioselective reaction. More forcing conditions (higher temperatures, longer reaction times, excess boronic acid) would be required to engage the C2-Br and subsequently the C7-Cl positions.

    This contrasts with a scaffold like 2,4,7-trichloroquinazoline , where the reactivity difference between the C4-Cl and C2-Cl is less pronounced than between a C4-Br and C2-Br, potentially leading to mixtures under certain conditions.[7][9] For 5,7-dibromoquinoline , both C-Br bonds are on the benzene ring, making them less reactive than those at C2 or C4, and regioselectivity is governed by more subtle electronic and steric effects.[8]

    Table 1: Comparative Yields in Suzuki-Miyaura Mono-Coupling Reactions

    SubstratePosition CoupledTypical Catalyst SystemReported YieldReference
    5,7-Dibromoquinoline C5 or C7Pd(OAc)₂, PPh₃, K₂CO₃50-85%[8]
    2,4-Dichloroquinazoline C4Pd(PPh₃)₄, Na₂CO₃~70-90%[7]
    Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate C4Pd(dppf)Cl₂, K₂CO₃78%[10]
    4-chloroquinoline C4Pd(dppf)Cl₂, K₂CO₃52%[10]

    Note: Data is compiled from different studies and should be interpreted as representative rather than a direct head-to-head comparison under identical conditions.

    Sonogashira Coupling: Introducing Alkynyl Moieties

    The Sonogashira coupling is vital for introducing linear alkynyl fragments, often used as linkers or precursors for other functional groups like triazoles. The same reactivity principles apply, allowing for selective mono-alkynylation at the C4-Br bond of our target scaffold. Achieving selectivity with dihaloquinolines like 5,7-dibromoquinoline can be a significant challenge.[8]

    Buchwald-Hartwig Amination: Constructing C-N Bonds

    This reaction is crucial for synthesizing the arylamine and heteroarylamine moieties prevalent in kinase inhibitors. For 2,4-dibromo-7-chloroquinoline, selective amination at C4 is highly feasible. The C-Br bond is generally more reactive than the C-Cl bond in these transformations, providing an additional layer of selectivity over the C7 position.[8]

    Experimental Protocols: A Self-Validating System

    Here, we provide a detailed, representative protocol for the selective mono-arylation of a dihaloquinoline. This protocol is designed to be self-validating by including in-process controls.

    Protocol: Regioselective Suzuki-Miyaura Coupling at C4

    G start Start: Inert Atmosphere Setup reagents Charge Reactor: - Dihaloquinoline (1.0 eq) - Arylboronic acid (1.1 eq) - Pd(OAc)₂ (2 mol%) - PPh₃ (8 mol%) - K₂CO₃ (2.0 eq) - Dioxane/Water (4:1) start->reagents reaction Reaction: - Heat to 80-90°C - Stir for 2-4 hours reagents->reaction tlc Monitor Reaction: - Thin-Layer Chromatography (TLC) - Check for consumption of starting material reaction->tlc tlc->reaction Incomplete workup Aqueous Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with water, then brine tlc->workup Complete purify Purification: - Dry (Na₂SO₄), filter, concentrate - Column Chromatography (Silica Gel) workup->purify end End: Characterized Product purify->end

    Caption: Workflow for a selective Suzuki-Miyaura coupling.

    Methodology:

    • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dihaloquinoline (e.g., 5,7-dibromoquinoline, 1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ at 2 mol% and PPh₃ at 8 mol%).[8]

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.

    • Solvent Addition: Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

    • Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously.

    • Monitoring (Self-Validation): After 1-2 hours, pause stirring briefly, and carefully take a small aliquot from the reaction mixture. Spot it on a TLC plate alongside the starting material to monitor the reaction's progress. The appearance of a new, typically higher or lower Rf spot and the disappearance of the starting haloquinoline spot indicates conversion.

    • Workup: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove inorganic salts.

    • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product. Confirm the structure and purity using ¹H NMR and LC-MS.

    Structure-Activity Relationship (SAR) Insights

    The true power of using a versatile scaffold like 2,4-dibromo-7-chloroquinoline is the ability to systematically probe the SAR of a lead compound.

    • The 7-Position: The 7-chloro substituent is a classic feature of many bioactive quinolines, including the antimalarial drug chloroquine.[11] SAR studies on 4-aminoquinolines have shown that a halogen at the 7-position is often crucial for activity.[12] Specifically, 7-chloro, 7-bromo, and 7-iodo derivatives tend to be equally potent against chloroquine-susceptible and -resistant P. falciparum, while 7-fluoro and 7-trifluoromethyl analogues are often less active.[12][13]

    • The 2 and 4-Positions: These positions are frequently modified to interact with specific pockets in target proteins, such as the hinge region of kinases. The introduction of bulky aryl groups at the C2 and C4 positions has been shown to enhance anticancer activity in some series.[14][15] The ability to sequentially add different groups at C2 and C4, made possible by the differential reactivity of the C-Br bonds, is a significant advantage.

    G quinoline 2,4-Dibromo-7-chloroquinoline C4-Br C2-Br C7-Cl c4_sub C4 Substituent: - H-bond donors/acceptors - Kinase hinge binding quinoline:f1->c4_sub c2_sub C2 Substituent: - Modulate solubility - Steric bulk for selectivity quinoline:f2->c2_sub c7_sub C7 Substituent: - Crucial for antimalarial activity - Modulate lipophilicity quinoline:f3->c7_sub activity Biological Activity (e.g., IC₅₀) c4_sub->activity c2_sub->activity c7_sub->activity

    Caption: Probing SAR from a multi-halogenated scaffold.

    Table 2: Comparative Biological Activity of Halogenated Quinoline Derivatives

    Compound ClassTarget/AssayKey FindingIC₅₀ / ActivityReference
    7-Chloroquinoline HydrazonesNCI-60 Cancer Cell PanelBroad-spectrum cytotoxicitySubmicromolar GI₅₀ values[16]
    4-Amino-7-haloquinolinesP. falciparum (antimalarial)7-Iodo/Bromo as active as 7-Chloro3-12 nM[12][13]
    2,4-Disubstituted QuinolinesAnticancer (various cell lines)Bulky aryl groups enhance activityVaries; often low µM[14][15]
    8-Chloro-4-(triazeno)quinolineMurine Leukemias (P-388, L1210)Significant antitumor activityActive[17]

    Conclusion and Future Outlook

    While simple haloquinolines like 7-chloroquinoline have a storied history in drug development, highly functionalized scaffolds such as 2,4-dibromo-7-chloroquinoline represent the next frontier for medicinal chemists. Its intrinsic hierarchy of reactive sites provides a pre-programmed roadmap for the efficient, regioselective synthesis of complex molecular architectures. This allows for rapid exploration of a chemical space around a lead compound, accelerating the drug discovery process.

    By understanding the interplay between positional activation and carbon-halogen bond lability, researchers can strategically select the right halogenated quinoline for their synthetic campaign. The ability to perform chemistry "on the scaffold" in a controlled, stepwise manner is a significant advantage that minimizes protecting group chemistry and shortens synthetic routes, ultimately providing a more direct path to novel and potent therapeutic agents.

    References

    Sources

    Validation

    A Comparative Cytotoxicity Analysis: 2,4-Dibromo-7-chloroquinoline versus Chloroquine

    A Technical Guide for Researchers in Drug Discovery and Development Introduction The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, with its most notable representative, chloroquine, having been a fr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Guide for Researchers in Drug Discovery and Development

    Introduction

    The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, with its most notable representative, chloroquine, having been a frontline antimalarial agent for decades.[1] Beyond its antiparasitic properties, the 7-chloroquinoline core has garnered significant interest in oncology due to its multifaceted anticancer activities.[1][2] Chloroquine itself has been investigated for its ability to sensitize cancer cells to conventional therapies, primarily through the inhibition of autophagy.[1] This has spurred the exploration of a vast library of 7-chloroquinoline derivatives, modified to enhance potency and explore novel mechanisms of action.[1]

    This guide provides a comparative assessment of the cytotoxic profiles of the parent compound, chloroquine, and a structurally related but distinct derivative, 2,4-Dibromo-7-chloroquinoline. While direct comparative cytotoxic data for 2,4-Dibromo-7-chloroquinoline is not extensively available in public literature, this guide will leverage data from structurally similar brominated and halogenated quinoline derivatives to infer and discuss the potential impact of di-bromo substitution on the cytotoxicity of the 7-chloroquinoline core. This analysis is supported by established experimental protocols for key cytotoxicity assays, providing researchers with the necessary tools to conduct their own comparative studies.

    Comparative Cytotoxicity Data

    The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological process in vitro.[3] The following tables summarize the reported IC50 values for chloroquine and selected halogenated quinoline derivatives against various cancer cell lines. This data serves as a foundation for understanding the cytotoxic landscape of this class of compounds.

    CompoundCell LineCancer TypeIC50 (µM)Reference
    Chloroquine A549Non-Small Cell Lung Cancer71.3 ± 6.1[4]
    H460Non-Small Cell Lung Cancer55.6 ± 12.5[4]
    MCF-7Breast Cancer30 ± 5 (as AuNP conjugate)[4]
    MDA-MB-231Triple-Negative Breast Cancer20-50[3]
    HCT116Colon Cancer2.27[1]
    A-172Glioblastoma11.47 (as IC50 for Panobinostat combination)[1]
    SCC25Oral Squamous Cell Carcinoma29.95[5]
    CAL27Oral Squamous Cell Carcinoma17.27[5]
    CompoundCell LineCancer TypeIC50 (µM)Reference
    8-bromo-6-chloroflavone CLB70Canine B-cell Leukemia~20[6]
    6,8-dichloroflavone CLB70Canine B-cell Leukemia~40[6]
    4′-chloroflavone CLBL-1Canine B-cell Lymphoma~25[6]
    Dibromoquinoline (4b) Candida albicansFungal0.5-1 µg/mL (MIC)[7]
    7-Chloroquinoline-hydrazone derivative VariousLeukemia, NSCLC, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, BreastSubmicromolar (GI50)[5]

    Note: The data for halogenated derivatives is provided to illustrate the potential impact of halogen substitution on biological activity. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

    Mechanistic Insights: The Role of Halogenation

    The introduction of halogen atoms, particularly bromine, into the quinoline scaffold can significantly modulate its physicochemical properties and, consequently, its biological activity. Halogenation can influence a compound's lipophilicity, electronic distribution, and ability to interact with biological targets.[6]

    Studies on halogenated flavones have demonstrated that both the type of halogen and its position on the aromatic framework are critical determinants of cytotoxic potency.[6] Brominated derivatives, in some cases, have shown enhanced cytotoxicity compared to their chlorinated or non-halogenated counterparts.[6] This could be attributed to the larger atomic radius and higher polarizability of bromine, which may facilitate stronger interactions with target molecules.

    While specific data for 2,4-Dibromo-7-chloroquinoline is lacking, the potent antifungal activity of a dibromoquinoline compound (4b) against various fungal strains at low microgram per milliliter concentrations suggests that di-bromination can confer significant biological activity.[7] It is plausible that the presence of two bromine atoms on the 7-chloroquinoline core could enhance its cytotoxic potential against cancer cells through mechanisms that may include increased DNA intercalation, enhanced generation of reactive oxygen species (ROS), or altered interactions with key cellular enzymes.

    Experimental Protocols for Cytotoxicity Assessment

    To enable researchers to directly compare the cytotoxicity of 2,4-Dibromo-7-chloroquinoline and chloroquine, this section provides detailed, step-by-step methodologies for three standard in vitro cytotoxicity assays.

    MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8]

    Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

    Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of 2,4-Dibromo-7-chloroquinoline and chloroquine in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.

    MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Compounds prepare_compounds->add_compounds incubate_cells Incubate (24-72h) add_compounds->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_formazan Incubate (2-4h) for Formazan Formation add_mtt->incubate_formazan add_solubilizer Add Solubilization Solution incubate_formazan->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

    Caption: Workflow of the MTT cytotoxicity assay.

    Lactate Dehydrogenase (LDH) Cytotoxicity Assay

    The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

    Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis). The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.

    Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Incubation: Incubate the plate for the desired exposure time.

    • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well of the new plate.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction (Optional): Add 50 µL of a stop solution if required by the kit manufacturer.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100). Determine the IC50 values.

    LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_and_treat Seed Cells & Treat with Compounds incubate_cells Incubate (24-72h) seed_and_treat->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_rt Incubate at RT (30 min) add_reaction_mix->incubate_rt read_absorbance Read Absorbance (490 nm) incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity & IC50 read_absorbance->calculate_cytotoxicity

    Caption: Workflow of the LDH cytotoxicity assay.

    Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

    This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

    Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for the desired time.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry within one hour.

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

    Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis seed_and_treat Seed Cells & Treat with Compounds harvest_cells Harvest Cells seed_and_treat->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate at RT (15 min) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrant_analysis Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic/Necrotic - Necrotic analyze->quadrant_analysis

    Caption: Workflow for apoptosis detection by Annexin V/PI staining.

    Conclusion

    The 7-chloroquinoline scaffold remains a fertile ground for the development of novel therapeutic agents, particularly in the realm of oncology. While chloroquine has demonstrated modest cytotoxic effects and potential as a chemosensitizer, its clinical utility is hampered by its side-effect profile. The exploration of halogenated derivatives, such as 2,4-Dibromo-7-chloroquinoline, represents a rational approach to enhancing the cytotoxic potency of the parent molecule. The available data on related brominated quinolines suggests that such modifications can indeed lead to compounds with significant biological activity.

    The experimental protocols provided in this guide offer a standardized framework for the direct and robust comparison of the cytotoxic effects of 2,4-Dibromo-7-chloroquinoline and chloroquine. Such studies are essential to elucidate the structure-activity relationships within this important class of compounds and to identify promising new candidates for further preclinical and clinical development.

    References

    • Geng, Y., et al. (2017). In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma. Oncology Letters, 14(4), 4237-4244. [Link]

    • El-Faham, A., et al. (2020). Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis. Scientific Reports, 10(1), 1-13. [Link]

    • Zhang, L., et al. (2014). Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro. Acta Pharmacologica Sinica, 35(5), 657-665. [Link]

    • de Souza, A. M. T., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2134-2144. [Link]

    • Borges, A. D. L., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 21(8), 984. [Link]

    • Chauhan, P. K., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(1), 395. [Link]

    • Sestak, V., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. [Link]

    • Tuomela, J., et al. (2016). Chloroquine has tumor-inhibitory and tumor-promoting effects in triple-negative breast cancer. Oncology Letters, 11(4), 2539-2546. [Link]

    • Perz, K., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Pharmacology, 17, 1314050. [Link]

    Sources

    Comparative

    A Comparative Analysis of C-2 vs. C-4 Halogen Reactivity in 2,4-Dibromo-7-chloroquinoline: A Guide for Synthetic Strategy

    For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic functionalizati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic functionalization of halogenated quinolines is a critical step in the synthesis of novel molecular entities. This guide provides an in-depth comparative study of the reactivity of the C-2 and C-4 bromine atoms in 2,4-dibromo-7-chloroquinoline, offering insights into the underlying principles and providing actionable experimental protocols to achieve selective functionalization.

    The Dichotomy of Reactivity in the Quinoline Core: An Electronic and Steric Perspective

    The quinoline ring system is inherently electron-deficient, which makes it amenable to nucleophilic aromatic substitution (SNAr).[3][4] This reactivity is further modulated by the position of the halogen substituents and the electronic landscape of the entire molecule. In the case of 2,4-dibromo-7-chloroquinoline, the two bromine atoms at the C-2 and C-4 positions present distinct opportunities for selective chemical modification.

    Generally, in 2,4-dihaloquinolines, the C-4 position is considered more reactive towards nucleophiles than the C-2 position.[3] This is attributed to the superior ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the C-4 position through resonance. However, this is not a universal rule, and the regioselectivity can be influenced by a complex interplay of electronic and steric factors. For instance, the presence of a strong electron-withdrawing group at the C-3 position can alter this preference, sometimes favoring substitution at the C-2 position.[3]

    The choice of reaction conditions, including the nucleophile, solvent, and catalyst system, can also play a pivotal role in dictating the site of reaction. For instance, reactions with solid sodium alkoxide in toluene have been shown to regioselectively yield 2-alkoxy-4-haloquinolines, indicating a preference for C-2 under these specific conditions.[5] Conversely, palladium-catalyzed cross-coupling reactions may exhibit different selectivities based on the ligand and reaction parameters, often favoring the more sterically accessible position.[6][7]

    Strategic Functionalization: Experimental Protocols and Data

    The selective functionalization of 2,4-dibromo-7-chloroquinoline can be achieved through two primary pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols and comparative data for achieving selectivity at either the C-2 or C-4 position.

    Nucleophilic Aromatic Substitution (SNAr)

    SNAr reactions on 2,4-dibromo-7-chloroquinoline offer a direct route to introduce a variety of nucleophiles. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[8][9]

    Experimental Protocol: Selective SNAr at the C-4 Position with an Amine

    This protocol describes a general procedure for the selective substitution of the C-4 bromine with an amine nucleophile.

    Materials:

    • 2,4-Dibromo-7-chloroquinoline

    • Desired primary or secondary amine (e.g., aniline, morpholine)

    • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

    • Base (optional, e.g., Potassium Carbonate)

    Procedure:

    • In a round-bottom flask, dissolve 2,4-dibromo-7-chloroquinoline (1.0 eq) in the chosen solvent.

    • Add the amine nucleophile (1.1-1.5 eq).

    • If the amine salt is not desired as a byproduct, add a non-nucleophilic base like potassium carbonate (1.5 eq).

    • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration and wash with a cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the 4-amino-2-bromo-7-chloroquinoline derivative.[10]

    Data Summary: Comparative Reactivity in SNAr

    NucleophilePosition of SubstitutionTypical Reaction ConditionsExpected Outcome
    Primary/Secondary AmineC-4Ethanol, RefluxSelective mono-substitution at C-4
    ThiolateC-2 or C-4DMSO, 60 °CProduct mixture, selectivity dependent on substrate
    AlkoxideC-2Solid NaOR in ToluenePredominantly 2-alkoxy-4-bromo product[5]

    Logical Flow of SNAr Reaction

    reagents 2,4-Dibromo-7-chloroquinoline + Nucleophile intermediate Meisenheimer Complex Formation reagents->intermediate Nucleophilic Attack product_c4 C-4 Substituted Product intermediate->product_c4 Elimination of Br- (favored) product_c2 C-2 Substituted Product intermediate->product_c2 Elimination of Br- (less favored)

    Caption: General workflow for SNAr on 2,4-dibromo-7-chloroquinoline.

    Palladium-Catalyzed Cross-Coupling Reactions

    Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[11][12] and Buchwald-Hartwig amination[13][14] reactions, are powerful tools for the formation of C-C and C-N bonds, respectively. These reactions offer a high degree of functional group tolerance and typically proceed under mild conditions.[12][15]

    Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position

    This protocol outlines a general procedure for the selective C-C bond formation at the C-4 position.

    Materials:

    • 2,4-Dibromo-7-chloroquinoline

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

    Procedure:

    • To a degassed reaction vessel, add 2,4-dibromo-7-chloroquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a temperature ranging from 80°C to 110°C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2-bromo-7-chloroquinoline.[10]

    Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-4 Position

    This protocol provides a general method for the selective C-N bond formation at the C-4 position.

    Materials:

    • 2,4-Dibromo-7-chloroquinoline

    • Amine

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., BINAP, Xantphos)

    • Base (e.g., NaOt-Bu, Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in a dry Schlenk tube.

    • Add the 2,4-dibromo-7-chloroquinoline (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture in an oil bath at 80-110°C.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[6]

    Data Summary: Comparative Reactivity in Cross-Coupling Reactions

    ReactionPosition of SubstitutionCatalyst SystemBaseTypical Outcome
    Suzuki-MiyauraC-4Pd(PPh₃)₄K₂CO₃Selective mono-arylation at C-4
    Buchwald-HartwigC-4Pd₂(dba)₃ / BINAPNaOt-BuSelective mono-amination at C-4[6]

    Decision Pathway for Selective Functionalization

    start 2,4-Dibromo-7-chloroquinoline decision Desired Functionalization? start->decision snar S-N/S-O/S-S Bond decision->snar Yes cross_coupling C-C/C-N Bond decision->cross_coupling No snar_c4 S-NAr (Amine/Thiol) snar->snar_c4 snar_c2 S-NAr (Alkoxide/Toluene) snar->snar_c2 suzuki Suzuki-Miyaura cross_coupling->suzuki buchwald Buchwald-Hartwig cross_coupling->buchwald product_c4 C-4 Substituted Product snar_c4->product_c4 product_c2 C-2 Substituted Product snar_c2->product_c2 suzuki->product_c4 buchwald->product_c4

    Caption: Decision tree for the selective functionalization of 2,4-dibromo-7-chloroquinoline.

    Conclusion

    The selective functionalization of 2,4-dibromo-7-chloroquinoline at the C-2 or C-4 position is a nuanced yet achievable goal for synthetic chemists. While the C-4 position is generally more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions due to electronic and steric factors, the reactivity at the C-2 position can be favored under specific reaction conditions. A thorough understanding of the underlying mechanistic principles and careful selection of reagents and reaction parameters are paramount to achieving the desired regioselectivity. The protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile building block in the development of novel chemical entities.

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